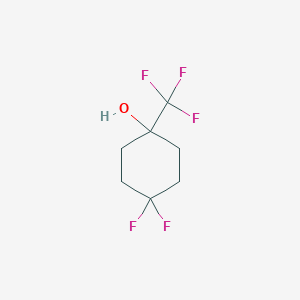

4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol

Description

IUPAC Nomenclature and CAS Registry Analysis

The compound 4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-ol is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent numbering. The hydroxyl group (-OH) at position 1 receives the lowest possible locant, followed by the trifluoromethyl (-CF₃) group at the same position. The two fluorine atoms at position 4 are denoted as "4,4-difluoro" to indicate geminal substitution.

The structural identity is further confirmed by its SMILES notation (C1CC(CCC1(CO)O)(F)F) and InChIKey (UTPZFCMZNXOMHS-UHFFFAOYSA-N), which encode atomic connectivity and stereochemical features.

Conformational Analysis of Cyclohexanol Backbone

The cyclohexane ring adopts a chair conformation to minimize steric strain, with substituents occupying axial or equatorial positions based on their steric and electronic profiles:

This conformation results in a polarized molecular dipole due to the electronegative fluorine atoms and the electron-withdrawing trifluoromethyl group. The axial fluorines at position 4 contribute to a net dipole moment oriented along the C1–C4 axis, analogous to all-cis hexafluorocyclohexane derivatives.

Electronic Effects of Polyfluorinated Substituents

The electronic landscape of the molecule is dominated by the strong electron-withdrawing effects of fluorine and the -CF₃ group:

Inductive Effects :

Dipole-Dipole Interactions :

Spectroscopic Signatures :

Properties

IUPAC Name |

4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F5O/c8-6(9)3-1-5(13,2-4-6)7(10,11)12/h13H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMXELWCTXCTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(C(F)(F)F)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol typically involves the fluorination of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of fluorinating agents .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form different fluorinated cyclohexane derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as or in acidic conditions.

Reduction: Reagents like or .

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4,4-Difluoro-1-(trifluoromethyl)cyclohexanone.

Reduction: Formation of various fluorinated cyclohexane derivatives.

Substitution: Formation of substituted cyclohexanol derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- The compound serves as a crucial building block for synthesizing more complex fluorinated organic compounds. Its structure allows for the introduction of additional functional groups through various chemical reactions, such as substitution and oxidation.

Fluorination Reactions

- The presence of fluorine atoms enhances the reactivity of the compound, making it suitable for fluorination reactions that are pivotal in creating specialized materials and pharmaceuticals.

Table 1: Common Reactions Involving 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or carboxylic acids | KMnO4, CrO3 |

| Reduction | Forms various amine derivatives | LiAlH4, NaBH4 |

| Substitution | Fluorine atoms can be replaced with other groups | NaOMe, KOtBu |

Biological Applications

Bioactivity Studies

- Research indicates that 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol may exhibit bioactive properties that can be harnessed in drug discovery. Its unique structure allows it to interact with biological targets, potentially influencing enzyme activity and receptor interactions.

Case Study: Drug Development

- A study explored the compound's potential as a pharmacophore in designing new therapeutic agents. The findings suggested that its fluorinated nature enhances metabolic stability and bioavailability, making it an attractive candidate for further investigation in medicinal chemistry.

Medical Applications

Therapeutic Potential

- The compound is being investigated for its role in treating various diseases. Its ability to modulate biological pathways through specific interactions with molecular targets positions it as a promising lead compound in pharmaceutical development.

Mechanism of Action

- The mechanism involves the compound's interaction with enzymes and receptors, where the fluorine atoms contribute to increased lipophilicity and stability. This allows for better penetration into biological membranes and enhanced efficacy in therapeutic applications.

Industrial Applications

Specialty Chemicals Production

- In industry, 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol is utilized in producing specialty chemicals with unique properties. Its applications extend to agrochemicals and materials science, where its stability and reactivity are advantageous.

Table 2: Industrial Uses of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol

| Industry Sector | Application |

|---|---|

| Agrochemicals | Development of pesticides |

| Materials Science | Creation of fluorinated polymers |

| Specialty Chemicals | Production of high-performance solvents |

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to enzymes and receptors, leading to altered biological activity. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol

- Molecular Formula : C₉H₁₅F₃O

- Key Features : Replaces 4,4-difluoro substituents with methyl groups.

- Electronic Effects: The -CF₃ group remains electron-withdrawing, but methyl groups are electron-donating, altering the compound’s overall polarity.

- Applications : Likely used as a less polar analog in drug design for improved membrane permeability .

cis-2-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol

- Molecular Formula: C₂₁H₂₃F₃NO

- Key Features: Incorporates a dibenzylamino group at the 2-position in a cis-configuration.

- Impact :

- Applications: Potential use in chiral catalysis or as a bioactive scaffold due to its amine functionality .

Functional Group Modifications

4-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

- Molecular Formula : C₈H₁₁F₃O₂

- Key Features : Replaces the hydroxyl (-OH) group with a carboxylic acid (-COOH).

- Impact :

2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic Acid

- Molecular Formula : C₁₅H₁₄F₅O₂

- Key Features : Adds an acetic acid side chain and a 3-(trifluoromethyl)phenyl substituent.

- Synthesis: Likely synthesized via Suzuki coupling or similar cross-coupling reactions .

Heterocyclic and Sulfur-Containing Analogs

4,4-Difluoro-1-[3-(hydroxymethyl)thian-3-yl]cyclohexan-1-ol

- Molecular Formula : C₁₂H₂₀F₂O₂S

- Key Features : Incorporates a sulfur-containing thian ring with a hydroxymethyl group.

- Impact :

Data Table: Comparative Analysis of Key Compounds

Biological Activity

4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol, a fluorinated alcohol with the molecular formula CHFO, has garnered interest in various fields due to its unique structural properties and potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical behavior and interaction with biological systems.

- Molecular Weight : 204.14 g/mol

- CAS Number : 2002872-37-7

- Structure : The compound features a cyclohexanol framework substituted with difluoro and trifluoromethyl groups, enhancing its lipophilicity and potentially altering its pharmacokinetic properties.

Biological Activity Overview

The biological activity of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. A study involving a high-throughput screening of compounds against Mycobacterium tuberculosis revealed promising results for several fluorinated derivatives, including those structurally related to 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol. Specific analogs demonstrated significant inhibition of bacterial growth, suggesting that the incorporation of fluorine atoms may improve efficacy against resistant strains of bacteria .

Anti-inflammatory Properties

Fluorinated alcohols have also been explored for their anti-inflammatory effects. Compounds similar to 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol have shown potential in inhibiting pro-inflammatory cytokine production in vitro. This suggests that the compound may play a role in modulating immune responses, which is critical in conditions such as rheumatoid arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol is crucial for optimizing its biological activity. Studies have indicated that modifications to the cyclohexanol structure can lead to variations in potency and selectivity against specific biological targets. For instance:

- Fluorine Substitution : The presence of multiple fluorine atoms has been correlated with increased lipophilicity and improved membrane permeability.

- Hydroxyl Group Positioning : The positioning of the hydroxyl group relative to the fluorinated substituents can significantly affect binding affinity to target proteins.

Case Studies

Several case studies have documented the biological effects of related compounds:

- Inhibition of Mycobacterium tuberculosis : A series of compounds structurally related to 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol were tested for their ability to inhibit M. tuberculosis. The most effective analogs demonstrated MIC values as low as 2.0 µM, indicating strong antibacterial activity .

- Anti-inflammatory Screening : In vitro assays assessed the anti-inflammatory potential of various fluorinated cyclohexanol derivatives. Compounds exhibiting similar structures showed an ability to reduce TNF-alpha production by up to 50% at concentrations of 10 µM .

Table 1: Biological Activity Summary

Q & A

Q. Table 1: Comparison of Analytical Techniques

| Method | Key Application | Detection Limit/Accuracy |

|---|---|---|

| ¹H NMR | Functional group identification | ~0.1–1 mol% |

| X-ray | Absolute stereochemistry | Atomic resolution (<1 Å) |

| HRMS | Molecular formula confirmation | ppm-level mass accuracy |

Advanced Question: How can researchers resolve contradictions between computational predictions and experimental reactivity data for fluorinated cyclohexanol derivatives?

Answer:

Contradictions often arise from:

- Solvent Effects: Computational models may neglect solvent interactions. Validate predictions using solvent-aware DFT (e.g., COSMO-RS) and compare with kinetic experiments in varying solvents (e.g., DMSO vs. THF) .

- Fluorine Electronic Effects: Fluorine’s electronegativity can alter reaction pathways. Use hybrid QM/MM methods to model transition states, and verify via kinetic isotope effects (KIEs) .

- Experimental Calibration: Perform small-scale reactions (e.g., catalytic fluorination) to test computational hypotheses. For example, if DFT predicts a barrier for nucleophilic substitution but experiments show no reactivity, check for hidden intermediates via in-situ IR monitoring.

Basic Question: What are the key physicochemical properties of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol that influence its solubility and stability?

Answer:

- LogP (Partition Coefficient): High fluorination increases hydrophobicity; measure via HPLC or shake-flask methods.

- pKa: The hydroxyl group’s acidity is enhanced by electron-withdrawing CF₃ groups. Determine via potentiometric titration in aqueous/organic mixtures.

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for fluorinated cyclohexanols) .

Advanced Question: What strategies enable stereoselective synthesis of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol derivatives with enantiomeric excess?

Answer:

- Chiral Catalysts: Use Ru or Ir complexes for asymmetric hydrogenation of ketone precursors. For example, Noyori-type catalysts achieve >90% ee in cyclohexanol systems .

- Dynamic Kinetic Resolution (DKR): Combine racemization and enzymatic resolution to convert diastereomeric mixtures into single enantiomers.

- Protecting Groups: Temporarily block the hydroxyl group with TBS or acetyl to prevent undesired side reactions during fluorination .

Advanced Question: How can continuous-flow synthesis improve the scalability of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol production while maintaining purity?

Answer:

- Microreactor Design: Use Corning or Chemtrix systems for precise temperature/pressure control during exothermic fluorination steps.

- In-line Analytics: Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor intermediates and adjust residence times dynamically .

- Purification Modules: Couple reactors with scavenger columns (e.g., silica-bound amines) to remove HF byproducts continuously.

Basic Question: What precautions are necessary when handling 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol in biological assays?

Answer:

- Hydrolytic Stability: Test compound stability in PBS/buffers (pH 2–9) via LC-MS to rule out decomposition.

- Cellular Toxicity: Perform MTT assays on HEK-293 or HepG2 cells to establish safe concentrations (<10 µM typical for fluorinated alcohols) .

Advanced Question: How does the conformational flexibility of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol impact its interactions with biomolecular targets?

Answer:

- Chair-Boat Interconversion: Fluorine substituents lock the cyclohexanol ring in a chair conformation, reducing entropy penalties upon binding. Validate via NOESY NMR or MD simulations .

- Hydrogen Bonding: The hydroxyl group forms strong H-bonds with protein active sites. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.